N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640861-32-9
VCID: VC11864582
InChI: InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20)
SMILES: CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
Molecular Formula: C14H11FN4O
Molecular Weight: 270.26 g/mol

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2640861-32-9

VCID: VC11864582

Molecular Formula: C14H11FN4O

Molecular Weight: 270.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide - 2640861-32-9

Description

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a chemical compound featuring an imidazo[1,2-b]pyridazine core structure. This scaffold is known for its potential biological activities, including kinase inhibition and antimicrobial properties. The compound's structure includes a methyl group at the 2-position and a 3-fluorophenyl group attached to the carboxamide moiety at the 6-position. Despite the lack of specific literature on this compound, its structural similarities to other imidazo[1,2-b]pyridazine derivatives suggest potential applications in oncology and infectious diseases.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves several steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent modification with the 3-fluorophenyl and methyl groups. Common methods may include condensation reactions and nucleophilic substitutions to introduce the desired functional groups.

Biological Activities

Imidazo[1,2-b]pyridazine derivatives have been explored for their biological activities, particularly in kinase inhibition and antimicrobial applications. While specific data on N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is limited, compounds with similar structures have shown promise in these areas. For example, 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have demonstrated antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium marinum .

Potential Applications

Given the structural similarities to other biologically active compounds, N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide may have potential applications in:

  • Oncology: As a kinase inhibitor, it could be explored for anticancer properties.

  • Infectious Diseases: Its antimicrobial properties might be useful against various pathogens.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamideMethyl group at position 2, 3-fluorophenyl group at position 6Potential kinase inhibition, antimicrobial activity
3-Methoxy-2-phenylimidazo[1,2-b]pyridazine derivativesMethoxy group at position 3, phenyl group at position 2Antimycobacterial activity
6-(3-fluoro-5-methylanilino)imidazo[1,2-b]pyridazineFluoro-substituted aniline at position 6Anticancer activity

Future Research Directions

To fully elucidate the biological activities and potential applications of N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, further research is necessary. This includes:

  • In Vitro Studies: Assessing its efficacy against specific biological targets, such as kinases involved in cancer cell proliferation.

  • In Vivo Studies: Evaluating its pharmacokinetic properties and efficacy in animal models.

  • Structure-Activity Relationship (SAR) Analysis: Modifying the compound's structure to optimize its biological activity while maintaining favorable drug-like properties.

CAS No. 2640861-32-9
Product Name N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
IUPAC Name N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20)
Standard InChIKey SWUKNXUTOGDHID-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
Canonical SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
PubChem Compound 155799170
Last Modified Nov 23 2023

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